(S)-non-8-yn-2-ol

Description

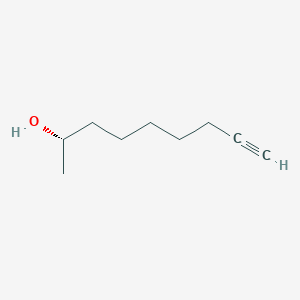

(S)-non-8-yn-2-ol is a chiral secondary alcohol characterized by a nine-carbon aliphatic chain (nonane backbone), a hydroxyl (-OH) group at the second carbon, and a terminal triple bond (yn) between carbons 8 and 7. Its molecular formula is C₉H₁₆O, with a molecular weight of 140.23 g/mol. The (S)-configuration at the stereogenic carbon (C2) imparts distinct physicochemical and biological properties compared to its enantiomer or structural analogs. The triple bond introduces rigidity and electron-deficient regions, influencing reactivity and intermolecular interactions, while the hydroxyl group enables hydrogen bonding and solubility in polar solvents .

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(2S)-non-8-yn-2-ol |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h1,9-10H,4-8H2,2H3/t9-/m0/s1 |

InChI Key |

HKFIWDZVDWDWMZ-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](CCCCCC#C)O |

Canonical SMILES |

CC(CCCCCC#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-non-8-yn-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of non-8-yn-2-one using a chiral reducing agent. This reaction is often carried out under mild conditions to prevent the formation of side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-non-8-yn-2-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Non-8-yn-2-one or non-8-ynoic acid.

Reduction: Non-8-en-2-ol or nonane-2-ol.

Substitution: Non-8-yn-2-chloride.

Scientific Research Applications

Chemistry

In chemistry, (S)-non-8-yn-2-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and stereospecific interactions. Its unique structure allows researchers to investigate how enzymes differentiate between different stereoisomers.

Medicine

In medicine, this compound has potential applications in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for creating high-performance products.

Mechanism of Action

The mechanism by which (S)-non-8-yn-2-ol exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved can vary widely, but they often include key metabolic enzymes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group at C2 (secondary alcohol) in this compound versus C1 (primary alcohol) in 2-nonyn-1-ol affects hydrogen-bonding capacity and steric interactions in synthetic reactions .

Physicochemical Properties

Boiling Points and Solubility

- 2-Nonanol: Boiling point ~193–195°C; higher than this compound due to stronger van der Waals forces in saturated chains .

- 2-Octanol: Boiling point ~179°C; lower than 2-nonanol due to shorter carbon chain .

- This compound: Predicted boiling point ~170–175°C (extrapolated from 2-nonyn-1-ol data), as triple bonds reduce intermolecular forces .

- Solubility: The triple bond in this compound decreases hydrophobicity slightly compared to 2-nonanol, enhancing miscibility in polar aprotic solvents .

Stereochemical Impact

The (S)-configuration at C2 differentiates it from racemic mixtures. Enantiomeric purity is critical in pharmaceutical applications, as seen in studies on chiral alcohols like menthol derivatives, where stereochemistry dictates receptor binding .

Biological Activity

(S)-non-8-yn-2-ol, an organic compound characterized by its terminal alkyne and hydroxyl functional groups, has garnered attention for its diverse biological activities. This compound, with the molecular formula , is notable not only for its structural features but also for its potential applications in various fields, including pharmacology and organic synthesis.

Biological Activities

Research has shown that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various pathogens. Its activity may be attributed to its ability to disrupt microbial cell membranes or inhibit metabolic pathways essential for microbial survival.

- Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

- Anti-inflammatory Activity : The compound has demonstrated potential anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines and mediators in immune cells. This activity may be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-non-8-yn-2-ol | C9H16O | Enantiomer of this compound |

| 1-octyne | C8H14 | Terminal alkyne without hydroxyl group |

| 1-nonanol | C9H20 | Saturated alcohol, lacks alkyne functionality |

| 3-nonyn-1-ol | C9H16O | Internal alkyne structure |

The distinct combination of alkyne and alcohol functionalities in this compound allows it to participate in various chemical reactions and biological interactions, setting it apart from other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating a promising potential for developing new antimicrobial agents.

- Cytotoxicity Assay : In another investigation, (S)-non-8-yne was tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results showed that treatment with this compound resulted in significant cell death compared to controls, suggesting its potential as an anticancer agent.

- Inflammation Model : A model using lipopolysaccharide-stimulated macrophages demonstrated that (S)-non-8-yne significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its role in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.